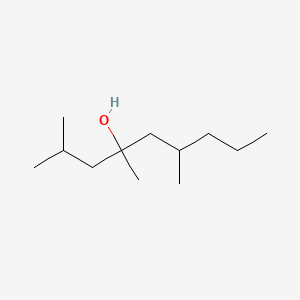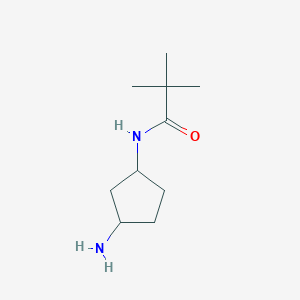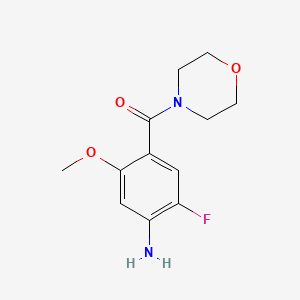![molecular formula C14H25BO2 B13191146 2-[(Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 172512-89-9](/img/structure/B13191146.png)
2-[(Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaborolane,2-[(1Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl- is a boron-containing compound that belongs to the class of boronate esters. These compounds are characterized by a five-membered ring structure that includes boron and oxygen atoms. The unique structure of 1,3,2-dioxaborolane derivatives makes them valuable in various chemical reactions and applications, particularly in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-dioxaborolane,2-[(1Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl- typically involves the reaction of boronic acids with diols. The formation of the boronate ester is facilitated by the presence of a catalyst or under specific reaction conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine, which helps in the formation of the boronate ester linkage .
Industrial Production Methods
In an industrial setting, the production of 1,3,2-dioxaborolane derivatives can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Dioxaborolane,2-[(1Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: It can participate in reduction reactions, particularly in the presence of reducing agents such as sodium borohydride.
Substitution: The boronate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used to substitute the boronate ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in the formation of various boronate esters with different functional groups .
Applications De Recherche Scientifique
1,3,2-Dioxaborolane,2-[(1Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl- has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-oxygen linkages.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals that can interact with biological targets.
Mécanisme D'action
The mechanism of action of 1,3,2-dioxaborolane,2-[(1Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl- involves the formation of boron-oxygen bonds, which can interact with various molecular targets. The boron atom in the compound can form covalent bonds with nucleophiles, such as hydroxyl groups, leading to the formation of stable boronate esters. This interaction is crucial in many of its applications, including catalysis and organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2-Dioxaborinane: Another boronate ester with a six-membered ring structure.
Boronic Acids: Compounds containing a boron-oxygen-hydrogen group, commonly used in organic synthesis.
Oxazaborolidines: Boron-containing compounds used as catalysts in asymmetric synthesis.
Uniqueness
1,3,2-Dioxaborolane,2-[(1Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl- is unique due to its specific ring structure and the presence of the cyclohexylethenyl group. This structural feature enhances its stability and reactivity, making it a valuable reagent in various chemical reactions. Additionally, its ability to form stable boron-oxygen linkages distinguishes it from other boronate esters .
Propriétés
Numéro CAS |
172512-89-9 |
|---|---|
Formule moléculaire |
C14H25BO2 |
Poids moléculaire |
236.16 g/mol |
Nom IUPAC |
2-[(Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h10-12H,5-9H2,1-4H3/b11-10- |
Clé InChI |
GPNZRYQKISBKHG-KHPPLWFESA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C\C2CCCCC2 |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole](/img/structure/B13191098.png)
![1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL](/img/structure/B13191103.png)
![5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13191115.png)




![2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13191144.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B13191151.png)

